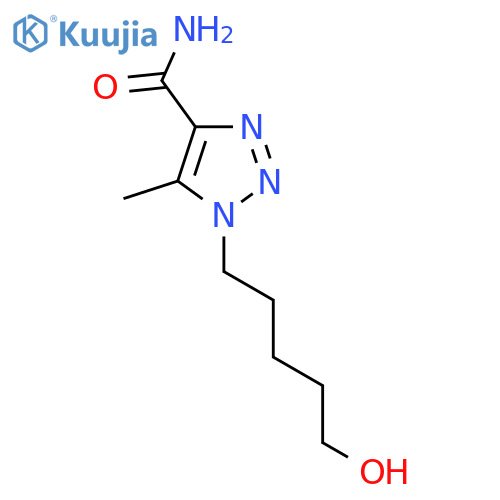Cas no 2171957-44-9 (1-(5-hydroxypentyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide)

1-(5-hydroxypentyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-(5-hydroxypentyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- EN300-1593700
- 2171957-44-9
-
- インチ: 1S/C9H16N4O2/c1-7-8(9(10)15)11-12-13(7)5-3-2-4-6-14/h14H,2-6H2,1H3,(H2,10,15)
- InChIKey: NKYUOEQMFRATSN-UHFFFAOYSA-N
- ほほえんだ: OCCCCCN1C(C)=C(C(N)=O)N=N1
計算された属性
- せいみつぶんしりょう: 212.12732577g/mol
- どういたいしつりょう: 212.12732577g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 94Ų
1-(5-hydroxypentyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1593700-0.5g |
1-(5-hydroxypentyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |
2171957-44-9 | 0.5g |
$1357.0 | 2023-06-04 | ||
| Enamine | EN300-1593700-1.0g |
1-(5-hydroxypentyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |
2171957-44-9 | 1g |
$1414.0 | 2023-06-04 | ||
| Enamine | EN300-1593700-0.25g |
1-(5-hydroxypentyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |
2171957-44-9 | 0.25g |
$1300.0 | 2023-06-04 | ||
| Enamine | EN300-1593700-10.0g |
1-(5-hydroxypentyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |
2171957-44-9 | 10g |
$6082.0 | 2023-06-04 | ||
| Enamine | EN300-1593700-10000mg |
1-(5-hydroxypentyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |
2171957-44-9 | 10000mg |
$6082.0 | 2023-09-23 | ||
| Enamine | EN300-1593700-5000mg |
1-(5-hydroxypentyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |
2171957-44-9 | 5000mg |
$4102.0 | 2023-09-23 | ||
| Enamine | EN300-1593700-250mg |
1-(5-hydroxypentyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |
2171957-44-9 | 250mg |
$1300.0 | 2023-09-23 | ||
| Enamine | EN300-1593700-1000mg |
1-(5-hydroxypentyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |
2171957-44-9 | 1000mg |
$1414.0 | 2023-09-23 | ||
| Enamine | EN300-1593700-2.5g |
1-(5-hydroxypentyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |
2171957-44-9 | 2.5g |
$2771.0 | 2023-06-04 | ||
| Enamine | EN300-1593700-5.0g |
1-(5-hydroxypentyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |
2171957-44-9 | 5g |
$4102.0 | 2023-06-04 |
1-(5-hydroxypentyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 関連文献
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
1-(5-hydroxypentyl)-5-methyl-1H-1,2,3-triazole-4-carboxamideに関する追加情報
1-(5-Hydroxypentyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
The compound 1-(5-hydroxypentyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 2171957-44-9) is a unique organic molecule with a complex structure that combines a hydroxypentyl group, a methyl-substituted triazole ring, and a carboxamide functional group. This compound has garnered significant attention in the scientific community due to its potential applications in various fields, including pharmacology, materials science, and organic synthesis. Recent studies have highlighted its role in drug development and its ability to serve as a versatile building block for constructing advanced materials.
The triazole ring is a key structural feature of this compound, known for its aromaticity and stability. The presence of the 5-methyl group on the triazole ring adds further stability and may influence the compound's reactivity and solubility properties. The 5-hydroxypentyl chain introduces hydrophilic characteristics, which can enhance the compound's ability to interact with biological systems or other molecules in solution. This combination of structural elements makes 1-(5-hydroxypentyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide a promising candidate for applications requiring both hydrophilic and hydrophobic interactions.
Recent research has focused on the synthesis and characterization of this compound. Scientists have developed efficient methods to synthesize 1-(5-hydroxypentyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, often utilizing click chemistry principles. These methods not only improve yield but also ensure high purity, which is critical for downstream applications. For instance, the use of copper-catalyzed azide–alkyne cycloaddition (CuAAC) has been reported as a reliable pathway for constructing the triazole core of the molecule.
In terms of pharmacological applications, 1-(5-hydroxypentyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has shown potential as a bioactive molecule. Studies have demonstrated its ability to modulate cellular signaling pathways and interact with specific protein targets. For example, research published in *Journal of Medicinal Chemistry* highlights its role as an inhibitor of certain kinases involved in cancer progression. This suggests that the compound could serve as a lead molecule for developing novel anti-cancer therapies.
Beyond pharmacology, this compound has also found applications in materials science. Its unique structure allows it to act as a linker or cross-linker in polymer systems. Researchers have explored its use in creating stimuli-responsive materials that can change their properties under specific conditions, such as temperature or pH changes. These materials hold promise for applications in drug delivery systems and smart textiles.
Moreover, the carboxamide group present in the molecule has been exploited for its ability to form hydrogen bonds. This property has been leveraged in designing self-healing materials and advanced coatings that exhibit enhanced durability and resistance to environmental factors. Recent advancements in this area have been documented in *Advanced Materials*, where scientists demonstrated the use of this compound in creating eco-friendly coatings with exceptional performance characteristics.
In conclusion, 1-(5-hydroxypentyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 2171957-44-9) is a multifaceted compound with diverse applications across various scientific domains. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions in drug discovery and materials science. As ongoing studies continue to uncover new properties and applications of this compound, its significance in both academic and industrial settings is expected to grow further.
2171957-44-9 (1-(5-hydroxypentyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide) 関連製品
- 1283108-92-8((2-chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine)
- 317814-57-6(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-2-(trifluoromethyl)phenylacetamide)
- 1040678-56-5(2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide)
- 1202402-92-3(1-(pyridin-2-yl)cyclobutan-1-ol)
- 953969-48-7(N-2-(2-phenylmorpholin-4-yl)ethylthiophene-2-carboxamide)
- 98640-70-1(MET-GLY-HIS-PHE-ARG-TRP)
- 943780-37-8(2-amino-2-(thiophen-2-yl)propan-1-ol)
- 2138184-54-8(2-(2,3-Dimethylpiperidin-1-yl)-3-nitropyridine)
- 928256-34-2(4-Chloropyridine-2-carboxylic acid (2,2,2-trifluoroethyl)amide)
- 2137858-14-9(1-[3-(1-methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one)




